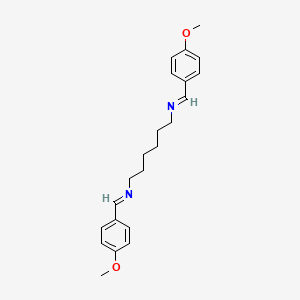
N,N'-Bis-(4-methoxy-benzylidene)-hexane-1,6-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N’-Bis-(4-methoxy-benzylidene)-hexane-1,6-diamine is a Schiff base compound formed by the condensation reaction of hexane-1,6-diamine with 4-methoxy-benzaldehyde. Schiff bases are known for their wide range of biological activities and applications in various fields such as chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
N,N’-Bis-(4-methoxy-benzylidene)-hexane-1,6-diamine can be synthesized through a condensation reaction between hexane-1,6-diamine and 4-methoxy-benzaldehyde in a methanol solution. The reaction typically involves mixing equimolar amounts of the two reactants in methanol and allowing the mixture to react at room temperature for several hours. The resulting product is then purified through recrystallization .
Industrial Production Methods
While specific industrial production methods for N,N’-Bis-(4-methoxy-benzylidene)-hexane-1,6-diamine are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
N,N’-Bis-(4-methoxy-benzylidene)-hexane-1,6-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the Schiff base back to the primary amine and aldehyde.
Substitution: The methoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like halides or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of the original compound.
Reduction: Hexane-1,6-diamine and 4-methoxy-benzaldehyde.
Substitution: Substituted derivatives with different functional groups replacing the methoxy groups.
Applications De Recherche Scientifique
N,N’-Bis-(4-methoxy-benzylidene)-hexane-1,6-diamine has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Used in the synthesis of advanced materials and as an intermediate in the production of dyes and pharmaceuticals.
Mécanisme D'action
The mechanism of action of N,N’-Bis-(4-methoxy-benzylidene)-hexane-1,6-diamine involves its ability to form stable complexes with metal ions. These metal complexes can interact with biological molecules, disrupting their normal function and leading to antibacterial or anticancer effects. The compound’s methoxy groups and imine linkages play a crucial role in its binding affinity and reactivity .
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N’-Bis-(4-methoxy-benzylidene)-1,4-bis(3-aminopropyl)piperazine: Another Schiff base with similar antibacterial properties.
N,N’-Bis-(4-methoxy-benzylidene)hydrazine: A related compound with similar structural features and reactivity.
Uniqueness
N,N’-Bis-(4-methoxy-benzylidene)-hexane-1,6-diamine is unique due to its specific structure, which allows it to form stable complexes with metal ions and exhibit significant biological activity. Its hexane-1,6-diamine backbone provides flexibility and enhances its binding properties compared to other similar Schiff bases.
Propriétés
Numéro CAS |
72534-69-1 |
|---|---|
Formule moléculaire |
C22H28N2O2 |
Poids moléculaire |
352.5 g/mol |
Nom IUPAC |
1-(4-methoxyphenyl)-N-[6-[(4-methoxyphenyl)methylideneamino]hexyl]methanimine |
InChI |
InChI=1S/C22H28N2O2/c1-25-21-11-7-19(8-12-21)17-23-15-5-3-4-6-16-24-18-20-9-13-22(26-2)14-10-20/h7-14,17-18H,3-6,15-16H2,1-2H3 |
Clé InChI |
SFJWQGWNZNTHEP-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)C=NCCCCCCN=CC2=CC=C(C=C2)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(2E)-3-phenyl-N-[2,2,2-trichloro-1-(cyclohexylamino)ethyl]prop-2-enamide](/img/structure/B11700987.png)
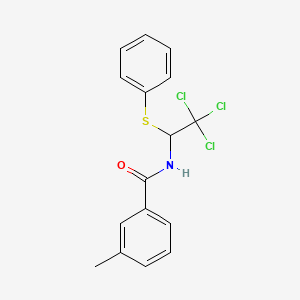
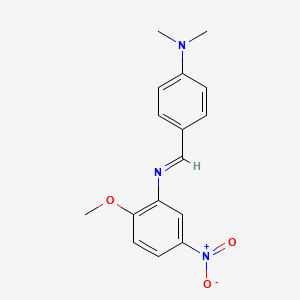
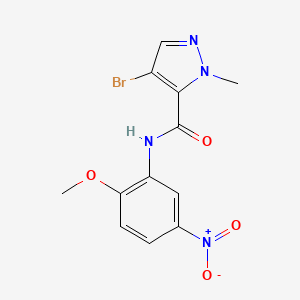
![(5Z)-5-[(4-methoxyphenyl)methylidene]-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11701007.png)
![2-(dimethylamino)ethyl [(5Z)-5-(4-chlorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B11701020.png)
![N'-[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]-2-{[3-cyano-4-(methoxymethyl)-6-methylpyridin-2-yl]oxy}acetohydrazide](/img/structure/B11701029.png)
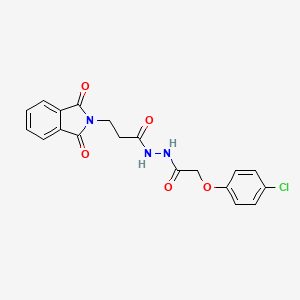
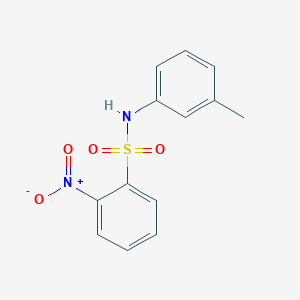
![N'-[(E)-(2-hydroxyphenyl)methylidene]-2-phenylquinoline-4-carbohydrazide](/img/structure/B11701055.png)
![(4Z)-4-[2-(4-bromophenyl)hydrazinylidene]-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11701057.png)
![(4Z)-4-[2-(4-methoxy-2-nitrophenyl)hydrazinylidene]-5-(4-nitrophenyl)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11701071.png)
![N-[1-({[3-(acetylamino)anilino]carbothioyl}amino)-2,2,2-trichloroethyl]-4-methoxybenzamide](/img/structure/B11701083.png)
